![molecular formula C20H25NO5S B5798707 N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B5798707.png)
N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide, also known as ESI-09, is a small molecule inhibitor that has been shown to selectively inhibit RAC1 GTPase activity. RAC1 plays a crucial role in a variety of cellular processes, including cytoskeletal organization, cell migration, and proliferation. Inhibition of RAC1 has been shown to have potential therapeutic effects in cancer, inflammation, and cardiovascular diseases.
作用機序
The mechanism of action of N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide involves its ability to selectively inhibit RAC1 GTPase activity. RAC1 is a small GTPase that plays a crucial role in regulating cytoskeletal organization, cell migration, and proliferation. Inhibition of RAC1 with this compound leads to decreased cell migration and proliferation, which can have potential therapeutic effects in cancer and inflammatory diseases.
Biochemical and physiological effects:
In addition to its effects on cell migration and proliferation, this compound has been shown to have other biochemical and physiological effects. Studies have shown that this compound can lead to decreased levels of reactive oxygen species (ROS) in cells, which can have potential therapeutic effects in oxidative stress-related diseases. Additionally, this compound has been shown to have anti-inflammatory effects by decreasing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide has several advantages for lab experiments, including its selectivity for RAC1 GTPase activity and its ability to inhibit cell migration and proliferation. However, there are also limitations to using this compound in lab experiments. For example, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, this compound has poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide. One area of research is the development of more potent and selective RAC1 inhibitors. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its potential therapeutic effects in various diseases. Finally, studies are needed to determine the optimal dosing and administration of this compound for clinical use.
合成法
The synthesis of N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide involves several steps, including the reaction of 5-bromo-2-hydroxybenzenesulfonic acid with 2-isopropyl-5-methylphenol to form 5-bromo-2-(2-isopropyl-5-methylphenoxy)benzenesulfonic acid. This intermediate is then reacted with ethylamine to form N-ethyl-5-bromo-2-(2-isopropyl-5-methylphenoxy)benzenesulfonamide. The final step involves the reaction of N-ethyl-5-bromo-2-(2-isopropyl-5-methylphenoxy)benzenesulfonamide with chloroacetyl chloride to form this compound.
科学的研究の応用
N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide has been extensively studied in various scientific research applications, particularly in cancer research. Studies have shown that inhibition of RAC1 with this compound can lead to decreased tumor growth and metastasis in various cancer types, including breast, prostate, and pancreatic cancer. Additionally, this compound has been shown to have potential therapeutic effects in inflammatory diseases such as rheumatoid arthritis and atherosclerosis.
特性
IUPAC Name |
N-(5-ethylsulfonyl-2-hydroxyphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5S/c1-5-27(24,25)15-7-9-18(22)17(11-15)21-20(23)12-26-19-10-14(4)6-8-16(19)13(2)3/h6-11,13,22H,5,12H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQLVUJOOLLFHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)O)NC(=O)COC2=C(C=CC(=C2)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{2-(2-chlorophenyl)-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine](/img/structure/B5798627.png)
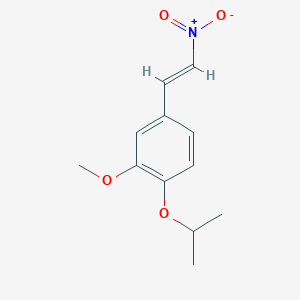
![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]isonicotinamide](/img/structure/B5798651.png)
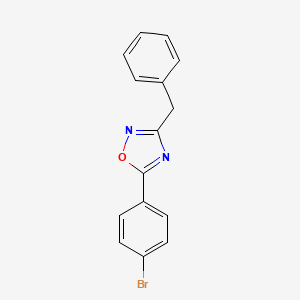
![3,4,8-trimethyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5798673.png)
![2-chloro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5798678.png)

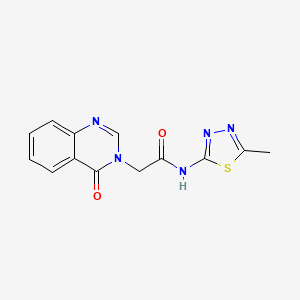
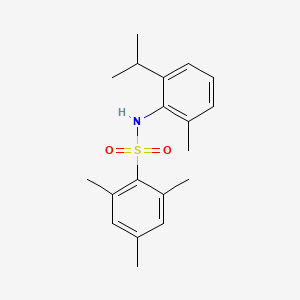
![1-methyl-3-[(4-phenyl-1-piperidinyl)methyl]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B5798703.png)
![methyl {5-[(4-phenyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}carbamate](/img/structure/B5798705.png)
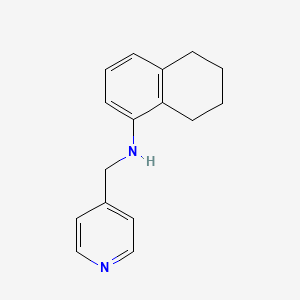
![2-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5798735.png)
![N'-{[2-(4-methoxyphenyl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5798737.png)